molecular formula C20H22N2O3 B14941390 4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

Cat. No.: B14941390
M. Wt: 338.4 g/mol
InChI Key: XDOMXOYIRJZRRH-VOTSOKGWSA-N
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Description

4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties . The unique structure of this compound, featuring a pyrroloquinoline core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps. One common method includes the cyclization of 1- and 8-substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often involve the use of strong acids as catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrazine hydrate, sodium borohydride.

    Substitution: Alkyl halides, primary amines.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these targets, thereby interfering with the normal coagulation cascade and preventing blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholino and ethenyl groups in 4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione imparts unique properties to the compound, such as enhanced solubility and specific interactions with biological targets. These features make it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

9,11,11-trimethyl-5-[(E)-2-morpholin-4-ylethenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C20H22N2O3/c1-13-12-20(2,3)22-17-15(13)5-4-14(16(17)18(23)19(22)24)6-7-21-8-10-25-11-9-21/h4-7,12H,8-11H2,1-3H3/b7-6+

InChI Key

XDOMXOYIRJZRRH-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)/C=C/N4CCOCC4)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)C=CN4CCOCC4)(C)C

Origin of Product

United States

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